Etripamil

Description

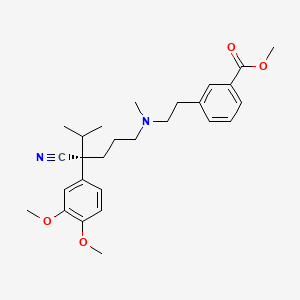

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O4/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZNEHLGJGSQEL-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593673-23-4 | |

| Record name | Etripamil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1593673234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etripamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETRIPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82A18Y42P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etripamil's Core Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etripamil is a novel, intranasally administered, fast-acting L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] As a non-dihydropyridine phenylalkylamine, its primary mechanism of action involves the direct inhibition of L-type calcium channels (CaV1.2), which are critical for atrioventricular (AV) nodal conduction.[1][3] By blocking these channels, this compound slows AV nodal conduction and prolongs the refractory period, thereby interrupting the re-entrant circuit responsible for most forms of PSVT.[1] This technical guide provides a detailed overview of the molecular interactions, electrophysiological effects, and broader ion channel activity of this compound, supported by quantitative data and experimental methodologies.

Core Mechanism: Interaction with L-type Calcium Channels

This compound's therapeutic effect in PSVT is primarily attributed to its blockade of L-type calcium channels in the AV node. This action reduces the influx of calcium ions during an action potential, leading to a slowing of conduction velocity and an increase in the effective refractory period of the AV nodal tissue. This breaks the re-entrant loop that sustains the tachycardia.

Signaling Pathway of this compound Action

Quantitative Data: Ion Channel Modulation by this compound

Recent preclinical studies have revealed that this compound's mechanism extends beyond L-type calcium channel blockade, exhibiting a multi-channel modulation profile. This broader activity may contribute to its overall antiarrhythmic effect. The following tables summarize the known quantitative effects of this compound on various cardiac ion channels.

Table 1: this compound's Effect on Cardiac Ion Channels

| Ion Channel | Subtype | Concentration | % Block | Reference |

| Calcium Channel | CaV1.2 | 100 µM | 31% | |

| Potassium Channel | KV1.5 | 100 µM | 74% | |

| Potassium Channel | TASK-1 | 100 µM | 70% | |

| Potassium Channel | TASK-3 | 100 µM | 74% | |

| Potassium Channel | hERG | 100 µM | 82% | |

| Potassium Channel | Kir3.1/3.4 | 100 µM | 59% | |

| Potassium Channel | KCNQ1/KCNE1 | 100 µM | 71% | |

| Sodium Channel | NaV1.5 | 100 µM | 59% |

Table 2: IC50 Value for this compound on TASK-1 Potassium Channel

| Ion Channel | Subtype | IC50 | Reference |

| Potassium Channel | TASK-1 | 18.7 µM |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the electrophysiological effects of this compound.

Patch-Clamp Recordings in Human Atrial Cardiomyocytes

This method is used to study the effects of this compound on the action potentials and specific ion currents in native human heart cells.

Methodology:

-

Cell Isolation: Human atrial cardiomyocytes are enzymatically isolated from atrial tissue samples.

-

Whole-Cell Patch-Clamp: The whole-cell patch-clamp technique is used to record action potentials and membrane currents.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Pipette Solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP, and 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

-

-

Data Acquisition:

-

Action potentials are elicited by current injections.

-

Voltage-clamp protocols are used to isolate and record specific ion currents, such as the sustained outward K⁺ current and the inward Na⁺ current.

-

-

Drug Application: this compound is applied at various concentrations (e.g., 0.25 µM, 1 µM, 2.5 µM, and 6.25 µM) to the bath solution to determine its effect on action potential duration and ion channel currents.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is employed to study the effect of this compound on specific ion channels that have been heterologously expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: cRNA encoding the specific ion channel of interest (e.g., CaV1.2, KV1.5, TASK-1, hERG, etc.) is injected into the oocytes.

-

Incubation: Oocytes are incubated for 2-5 days to allow for channel protein expression.

-

TEVC Recording:

-

Oocytes are placed in a recording chamber and perfused with a recording solution.

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.

-

A voltage-clamp amplifier is used to control the membrane potential and record the resulting ion currents.

-

-

Drug Application: this compound (e.g., 100 µM) is perfused over the oocyte to measure the percentage of current inhibition. For concentration-response curves, a range of this compound concentrations is applied to determine the IC50 value.

Conclusion

This compound's primary mechanism of action for the termination of PSVT is the blockade of L-type calcium channels in the AV node. However, emerging evidence demonstrates that this compound is a multi-channel modulator, affecting a variety of cardiac potassium and sodium channels. This broader electrophysiological profile may contribute to its antiarrhythmic properties and suggests potential therapeutic applications beyond PSVT. Further research is warranted to fully elucidate the clinical implications of its multi-channel effects and to determine its binding kinetics on L-type calcium channels.

References

Molecular Pharmacology of Etripamil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etripamil is a novel, intranasally delivered, short-acting, non-dihydropyridine L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3] Its unique pharmacokinetic profile, characterized by rapid onset and short duration of action, is designed to allow for patient self-administration outside of a healthcare setting.[4][5] This technical guide provides an in-depth overview of the molecular pharmacology of this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize its activity. While specific binding affinities and detailed proprietary experimental protocols for this compound are not publicly available, this guide consolidates the current scientific knowledge and provides representative experimental frameworks for its pharmacological evaluation.

Introduction

Paroxysmal supraventricular tachycardia is a common cardiac arrhythmia that can cause significant symptoms and lead to emergency department visits. This compound (MSP-2017) is a new chemical entity belonging to the phenylalkylamine class of calcium channel blockers, similar to verapamil. It is formulated as a nasal spray to facilitate rapid absorption through the nasal mucosa, with a time to peak plasma concentration of approximately 5-8.5 minutes. This compound is rapidly metabolized by serum esterases into an inactive carboxylic acid metabolite, contributing to its short half-life.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of L-type calcium channels (Ca_v1.2) in cardiac tissue. By blocking the influx of calcium ions through these channels in the atrioventricular (AV) node, this compound slows AV nodal conduction and prolongs the AV nodal refractory period. This action interrupts the reentrant circuits that are responsible for most forms of PSVT, such as atrioventricular nodal re-entrant tachycardia (AVNRT) and atrioventricular re-entrant tachycardia (AVRT). High-density electroanatomic mapping has suggested that this compound leads to a loss of voltage in the slow pathway bridge, which recovers gradually, mirroring the observed changes in the atrioventricular block cycle length.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound blocks L-type calcium channels, reducing calcium influx and subsequent AV nodal conduction.

Quantitative Pharmacological Data

Preclinical Pharmacokinetics and Pharmacodynamics in Cynomolgus Monkeys

Intravenous administration of this compound in conscious cynomolgus monkeys demonstrated a dose-dependent effect on cardiovascular parameters.

| Dose (mg/kg) | Mean Peak Plasma Concentration (ng/mL) | Mean AUC₀₋∞ (ng·min/mL) | Mean Half-life (minutes) | Mean Max PR Prolongation (%) |

| 0.025 | 13.2 | 179 | 12.3 | 6.60 |

| 0.05 | - | - | - | 6.15 |

| 0.15 | - | - | - | 12.13 |

| 0.3 | 176 | 2364 | 20.8 | 27.38 |

Data extracted from Ascah et al. (2025).

Clinical Pharmacokinetics in Healthy Adults (Intranasal Administration)

Studies in healthy adults have characterized the pharmacokinetic profile of intranasally administered this compound.

| Dose | Tₘₐₓ (minutes) | Terminal Half-life (hours) |

| 60 mg | 5-8.5 | ~1.5 |

| 70 mg | 5-8.5 | ~2.5-3 |

| 105 mg | 5-8.5 | ~2.5-3 |

Data from a Phase 1 study as reported by Kelemen et al. (2024).

Clinical Efficacy in PSVT Patients (Intranasal Administration)

Multiple clinical trials have evaluated the efficacy of this compound in terminating PSVT episodes.

| Trial | Dose | Timepoint | This compound Conversion Rate (%) | Placebo Conversion Rate (%) |

| NODE-1 | 70 mg | 15 min | 87 | 35 |

| NODE-1 | 105 mg | 15 min | 75 | 35 |

| NODE-1 | 140 mg | 15 min | 95 | 35 |

| RAPID | 70 mg (up to 2 doses) | 30 min | 64.3 | 31.2 |

| NODE-302 | 70 mg | 30 min | 60.2 | N/A (Open-label) |

| NODE-303 | 70 mg | 60 min | 70.5 | N/A (Open-label) |

Data compiled from Stambler et al. (2018), Milestone Pharmaceuticals (2022), Stambler et al. (2023), and Camm et al. (2025).

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. The most common adverse events are related to the nasal administration site and are typically mild to moderate in severity.

| Adverse Event | Incidence in this compound Group (%) |

| Nasal Discomfort | 30.2 |

| Nasal Congestion | 13.9 |

| Rhinorrhea | 13.1 |

| Epistaxis | 7.4 |

Data from the NODE-303 trial.

Experimental Protocols

While specific protocols for this compound are proprietary, the following sections detail representative methodologies for characterizing L-type calcium channel blockers.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the L-type calcium channel.

Materials:

-

Radioligand (e.g., [³H]-nitrendipine or another suitable L-type calcium channel ligand)

-

Membrane preparations from cells expressing the Ca_v1.2 channel

-

Test compound (this compound) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Caption: A typical workflow for a radioligand binding assay to determine binding affinity.

Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the cell membrane and to characterize the effects of a compound on ion channel function.

Objective: To determine the inhibitory effect of this compound on L-type calcium currents (I_Ca,L).

Materials:

-

Isolated cardiomyocytes or a cell line stably expressing the human Ca_v1.2 channel.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Glass micropipettes.

-

Extracellular solution (e.g., containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4).

-

Intracellular solution (e.g., containing (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2).

Procedure:

-

Establish a whole-cell patch-clamp configuration on an isolated cell.

-

Voltage-clamp the cell at a holding potential of -80 mV.

-

Elicit I_Ca,L by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Record baseline I_Ca,L.

-

Perfuse the cell with the extracellular solution containing this compound at various concentrations.

-

Record I_Ca,L in the presence of each concentration of this compound.

-

Measure the peak I_Ca,L amplitude at each concentration.

-

Construct a concentration-response curve and calculate the IC₅₀ value for the inhibition of I_Ca,L.

References

- 1. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The Efficacy and Safety of this compound Nasal Spray for Acute Paroxysmal Supraventricular Tachycardia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

Etripamil: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Phenylalkylamine Calcium Channel Blocker for Paroxysmal Supraventricular Tachycardia

Abstract

Etripamil is a novel, intranasally administered, fast-acting L-type calcium channel blocker belonging to the phenylalkylamine class.[1][2] Developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT), it offers the potential for patient self-administration outside of a healthcare setting.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Introduction

Paroxysmal supraventricular tachycardia is a common cardiac arrhythmia that can significantly impact a patient's quality of life and lead to increased healthcare utilization.[1] Current acute treatment options often necessitate a visit to an emergency department for intravenous medication. This compound has been developed to address this unmet need by providing a rapid and effective treatment that can be self-administered at the onset of symptoms. As a phenylalkylamine calcium channel blocker, this compound's mechanism of action is similar to that of verapamil, but it is characterized by a rapid onset and short duration of action due to its intranasal delivery and rapid metabolism.

Mechanism of Action

This compound is a non-dihydropyridine L-type calcium channel blocker. Its primary therapeutic effect in PSVT is achieved by blocking the influx of calcium ions through L-type calcium channels in the atrioventricular (AV) node. This action slows AV nodal conduction and prolongs the AV nodal refractory period, thereby interrupting the re-entrant circuit that underlies most cases of PSVT.

Pharmacokinetics

Intranasal administration of this compound results in rapid absorption. Key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Time to Maximal Plasma Concentration (Tmax) | 5-8.5 minutes | |

| Terminal Half-life (70 mg dose) | ~2.5-3 hours | |

| Onset of Pharmacodynamic Effect (PR interval prolongation >10%) | 4-7 minutes (at doses ≥60 mg) | |

| Duration of PR Interval Prolongation (>10%) | ~45 minutes (at doses ≥60 mg) |

Clinical Efficacy

The efficacy of this compound in converting PSVT to sinus rhythm has been demonstrated in several randomized controlled trials, most notably the NODE-301 and RAPID trials.

Conversion to Sinus Rhythm

| Timepoint | This compound Conversion Rate | Placebo Conversion Rate | Risk Ratio (95% CI) | Reference |

| 15 minutes | - | - | 1.84 (1.32–2.48) | |

| 30 minutes | 64.3% | 31.2% | 1.80 (1.38–2.35) | |

| 60 minutes | 60.9% | 46.6% | 1.24 (1.04–1.48) | |

| 300 minutes | 78.2% | 70.9% | 1.11 (0.97–1.26) |

Time to Conversion

In the RAPID trial, the median time to conversion was three times faster with this compound compared to placebo. A pooled analysis of studies showed a median time to conversion of 18.5 minutes for patients self-administering this compound.

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. The most common adverse events are related to the nasal administration site.

| Adverse Event | This compound Incidence | Placebo Incidence | Reference |

| Nasal Discomfort | 28.0% | 12.1% | |

| Nasal Congestion | 11.4% | 2.3% | |

| Rhinorrhea | 11.0% | 2.9% | |

| Epistaxis | 7.2% | 1.1% |

No serious adverse events related to this compound were reported in the RAPID trial.

Experimental Protocols

Phase 3 Clinical Trial Design (RAPID Trial)

The RAPID trial was a multicenter, randomized, double-blind, placebo-controlled, event-driven study.

-

Patient Population: Adults with a history of PSVT with sustained, symptomatic episodes.

-

Intervention: Patients were randomized to receive either this compound (70 mg) or placebo as a nasal spray to be self-administered at the onset of a perceived PSVT episode.

-

Dosing: A second dose was permitted if symptoms persisted after 10 minutes.

-

Primary Endpoint: The primary efficacy endpoint was the time to conversion of PSVT to sinus rhythm within 30 minutes of drug administration.

-

Data Collection: Patients used an electrocardiogram (ECG) patch to record their heart rhythm during and after the episode.

Pharmacokinetic Study Design (Phase 1)

Phase 1 studies were randomized, double-blind, sequential dose-escalation, and crossover designs conducted in healthy adult volunteers.

-

Methodology:

-

Subject Enrollment: Healthy adult volunteers were enrolled.

-

Dose Administration: Subjects received single intranasal doses of this compound or placebo in a crossover fashion.

-

Blood Sampling: Serial blood samples were collected at predefined time points post-dose.

-

Bioanalysis: Plasma concentrations of this compound and its inactive metabolite were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Parameter Calculation: Noncompartmental pharmacokinetic parameters were calculated from the plasma concentration-time data.

-

Pharmacodynamic Assessment: PR interval, blood pressure, and heart rate were monitored.

-

Intranasal Drug Delivery

The intranasal route of administration for this compound was chosen to provide rapid systemic absorption, bypassing first-pass metabolism. This delivery method is designed to be non-invasive and suitable for self-administration.

Conclusion

This compound represents a significant advancement in the acute management of PSVT. Its novel intranasal formulation provides rapid and effective conversion to sinus rhythm, with a favorable safety profile. The data from extensive clinical trials support its potential as a patient-administered therapy, which could reduce the burden on emergency healthcare services. Further research may explore its utility in other cardiac arrhythmias.

References

In Vitro Characterization of Etripamil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etripamil is a novel, intranasally delivered, short-acting, non-dihydropyridine L-type calcium channel blocker developed for the acute termination of paroxysmal supraventricular tachycardia (PSVT).[1][2][3] Its primary mechanism of action involves the inhibition of calcium influx through slow calcium channels, which slows atrioventricular (AV) nodal conduction and prolongs the AV node refractory period.[1] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the pharmacological and electrophysiological properties of this compound. It includes detailed experimental protocols for key assays and summarizes the expected quantitative data in structured tables. Furthermore, this guide presents signaling pathways and experimental workflows as diagrams generated using Graphviz to facilitate a deeper understanding of this compound's in vitro effects.

Introduction to this compound and its Mechanism of Action

This compound is a new chemical entity designed for rapid absorption through the nasal mucosa, leading to a fast onset of action.[2] Its short duration of action is intended to minimize potential long-term side effects. As a non-dihydropyridine L-type calcium channel blocker, this compound's primary target is the CaV1.2 channel, which is crucial for cardiac electrical conduction. By blocking these channels in the heart, particularly in the AV node, this compound effectively interrupts the reentrant circuit responsible for PSVT, restoring normal sinus rhythm.

Quantitative In Vitro Data

While specific proprietary quantitative in vitro data for this compound, such as IC50 and Ki values, are not extensively available in the public domain, this section presents the expected data formats based on standard in vitro assays for L-type calcium channel blockers. The values presented are illustrative and intended to guide researchers in their experimental design and data analysis.

Table 1: Electrophysiological Effects of this compound on L-type Calcium Current (ICa,L)

| Parameter | Cell Type | Experimental Condition | Expected Outcome |

| IC50 | Isolated Cardiomyocytes | Whole-cell patch clamp | Concentration-dependent block of ICa,L |

| Voltage-dependency | Isolated Cardiomyocytes | Varying holding potentials | Enhanced block at more depolarized potentials |

| Frequency-dependency | Isolated Cardiomyocytes | Varying stimulation frequencies | Increased block at higher frequencies |

Table 2: Receptor Binding Affinity of this compound

| Radioligand | Tissue/Cell Preparation | Binding Site | Ki (Inhibition Constant) |

| [3H]-Verapamil or similar | Cardiac membrane homogenates | Phenylalkylamine site | Expected high affinity |

| [3H]-Nitrendipine or similar | Cardiac membrane homogenates | Dihydropyridine site | Expected lower affinity |

Table 3: Effect of this compound on Cellular Calcium Flux

| Parameter | Cell Type | Assay | Expected Outcome |

| IC50 | Cardiomyocytes or cell lines expressing CaV1.2 | Fluorescent calcium indicators (e.g., Fluo-4) | Inhibition of depolarization-induced calcium influx |

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key in vitro experiments used to characterize this compound's effects. These are based on standard and widely accepted procedures in cardiovascular pharmacology.

Whole-Cell Patch Clamp Electrophysiology for ICa,L Measurement

This protocol describes the measurement of L-type calcium currents in isolated ventricular myocytes to determine the inhibitory effects of this compound.

Materials:

-

Isolated ventricular myocytes (e.g., from rabbit or guinea pig)

-

External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.

-

This compound stock solution (in DMSO) and serial dilutions.

-

Patch clamp amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Isolate ventricular myocytes using established enzymatic digestion protocols.

-

Prepare external and internal solutions and filter-sterilize.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a whole-cell patch clamp configuration on a selected myocyte.

-

Hold the cell at a potential of -80 mV. To inactivate sodium channels, apply a prepulse to -40 mV for 500 ms.

-

Elicit ICa,L by applying depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 300 ms.

-

Record baseline ICa,L.

-

Perfuse the cell with the external solution containing a known concentration of this compound.

-

Repeat the voltage-step protocol to measure ICa,L in the presence of this compound.

-

To assess frequency dependence, vary the frequency of the depolarizing pulses (e.g., 0.5 Hz, 1 Hz, 2 Hz).

-

To assess voltage dependence, vary the holding potential (e.g., -80 mV, -60 mV, -40 mV).

-

Wash out the drug with the external solution to observe the reversibility of the block.

-

Analyze the data to determine the concentration-response curve and calculate the IC50 value.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the phenylalkylamine binding site on the L-type calcium channel.

Materials:

-

Cardiac membrane preparations (e.g., from rat or rabbit ventricle).

-

Radioligand: [3H]-Verapamil or a suitable analog.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Unlabeled verapamil (for determining non-specific binding).

-

This compound stock solution and serial dilutions.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare cardiac membranes by homogenization and centrifugation.

-

In a 96-well plate, add a fixed amount of cardiac membrane protein to each well.

-

For total binding, add the binding buffer and a fixed concentration of [3H]-Verapamil.

-

For non-specific binding, add the binding buffer, [3H]-Verapamil, and a saturating concentration of unlabeled verapamil.

-

For the competition assay, add the binding buffer, [3H]-Verapamil, and increasing concentrations of this compound.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Cellular Calcium Flux Assay

This protocol describes a method to measure the effect of this compound on intracellular calcium concentration in response to depolarization.

Materials:

-

Cells expressing L-type calcium channels (e.g., primary cardiomyocytes or a stable cell line like HEK293 expressing CaV1.2).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

High potassium solution (e.g., HBSS with 50 mM KCl) to induce depolarization.

-

This compound stock solution and serial dilutions.

-

Fluorescence microplate reader with automated injection capabilities.

Procedure:

-

Seed the cells in a 96-well black-walled, clear-bottom plate and culture to confluence.

-

Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in HBSS.

-

Remove the culture medium and add the dye loading solution to each well.

-

Incubate the plate in the dark at 37°C for 60 minutes.

-

Wash the cells with HBSS to remove excess dye.

-

Add HBSS containing various concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

-

Inject the high potassium solution to depolarize the cells and stimulate calcium influx.

-

Record the change in fluorescence over time.

-

Analyze the data by measuring the peak fluorescence intensity or the area under the curve.

-

Determine the concentration-dependent inhibition of the calcium influx by this compound and calculate the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the in vitro characterization of this compound.

Caption: this compound's mechanism of action on the L-type calcium channel.

References

Etripamil's Impact on Atrioventricular (AV) Nodal Conduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etripamil is a novel, intranasally administered, fast-acting L-type calcium channel blocker under investigation for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1] Its primary mechanism of action involves the modulation of atrioventricular (AV) nodal conduction, offering a potential for patient self-administration in a non-medical setting. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on the AV node, supported by quantitative data from clinical trials and detailed experimental methodologies.

Mechanism of Action: L-Type Calcium Channel Blockade in the AV Node

This compound is a non-dihydropyridine calcium channel blocker that selectively inhibits L-type calcium channels, which are crucial for the propagation of electrical signals through the AV node.[1] By blocking these channels, this compound slows down the conduction of electrical impulses and prolongs the refractory period of the AV nodal tissue. This action effectively interrupts the re-entrant circuits that are the underlying cause of most PSVTs.[1]

Pharmacokinetics and Pharmacodynamics

Intranasal administration of this compound results in rapid absorption.[2]

| Parameter | Value | Source |

| Time to Maximal Plasma Concentration (Tmax) | 5-8.5 minutes | [2] |

| Onset of PR Interval Prolongation (>10%) | 4-7 minutes (at doses ≥60 mg) | |

| Duration of PR Interval Prolongation (>10%) | Approximately 45 minutes (at doses ≥60 mg) | |

| Terminal Half-life | ~1.5 hours (60 mg) to 2.5-3 hours (70-105 mg) |

These pharmacokinetic and pharmacodynamic properties underscore this compound's potential as a rapid-acting, on-demand therapy for PSVT.

Quantitative Electrophysiological Effects on AV Nodal Conduction

Clinical studies have quantified the impact of this compound on various electrophysiological parameters of the AV node.

PR Interval Prolongation

The PR interval on a surface electrocardiogram (ECG) is a surrogate measure of AV nodal conduction time. Phase 1 studies in healthy volunteers demonstrated a dose-dependent prolongation of the PR interval.

| This compound Dose | Mean Maximum PR Interval Increase from Baseline | Onset of >10% Increase |

| ≥ 60 mg | > 10% | 4-7 minutes |

Data from Phase 1 studies in healthy adults.

AV Nodal Effective Refractory Period (AVNERP) and Wenckebach Cycle Length

The NODE-1 trial, a Phase 2 study conducted in an electrophysiology laboratory setting, provided direct evidence of this compound's effect on AV nodal refractoriness and conduction. An abstract from this study reported significant prolongation of the AVNERP and Wenckebach cycle length 15 minutes after administration, with minimal effect on the AH-interval.

High-Density Electroanatomic Mapping

A case study within the NODE-1 trial utilized high-density electroanatomic mapping to visualize the effect of this compound on the slow pathway in a patient with AV nodal reentrant tachycardia (AVNRT). Following administration of a 105 mg dose, there was a marked change in the AV block cycle length from a baseline of 330 ms to 550 ms at 3 minutes. This was accompanied by a loss of voltage in the slow pathway region, which gradually returned as the block cycle length improved over 30 minutes.

Experimental Protocols

Phase 1 Pharmacokinetic/Pharmacodynamic Studies

-

Study Design: Randomized, double-blind, sequential dose-escalation, crossover studies (MSP-2017-1096 and NODE-102).

-

Participants: Healthy adult volunteers.

-

Drug Administration: Single intranasal doses of this compound.

-

Measurements:

-

Plasma concentrations of this compound and its inactive metabolite were determined using validated bioanalytical assays.

-

Pharmacodynamic parameters, including PR interval, blood pressure, and heart rate, were continuously monitored.

-

Pharmacokinetic parameters were calculated using noncompartmental methods.

-

NODE-1 Electrophysiology Study

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 trial.

-

Participants: Patients with a history of PSVT undergoing an electrophysiology study.

-

Procedure:

-

Induction of sustained PSVT in the electrophysiology laboratory.

-

After 5 minutes of sustained PSVT, patients received a single intranasal dose of this compound (35 mg, 70 mg, 105 mg, or 140 mg) or placebo.

-

Continuous ECG monitoring was performed.

-

The primary endpoint was the conversion of PSVT to sinus rhythm within 15 minutes.

-

-

High-Density Mapping Sub-study: In a subset of patients, high-density electroanatomic mapping of the slow pathway region was performed at baseline and at specified time points after drug administration to assess changes in voltage and conduction properties.

Clinical Efficacy in Terminating PSVT

Multiple clinical trials have demonstrated the efficacy of this compound in the acute termination of PSVT.

| Trial | This compound Dose | Primary Endpoint | This compound Conversion Rate | Placebo Conversion Rate | p-value |

| NODE-1 | 70-140 mg | Conversion at 15 min | 65-95% | 35% | <0.05 |

| NODE-301 | 70 mg | Conversion at 30 min (post-hoc) | 54% | 35% | 0.02 |

| RAPID | 70 mg (optional 2nd dose) | Conversion at 30 min | 64.3% | 31.2% | <0.001 |

| NODE-302 | 70 mg | Conversion at 30 min | 60% | N/A (open-label) | N/A |

These results support the potential for this compound as a self-administered therapy to rapidly terminate PSVT episodes.

Conclusion

This compound demonstrates a potent and rapid effect on AV nodal conduction, primarily through the blockade of L-type calcium channels. This leads to a slowing of conduction and prolongation of the AV nodal refractory period, which are the key mechanisms for terminating re-entrant supraventricular tachycardias. The quantitative data from clinical and electrophysiology studies provide a strong rationale for its continued development as a novel, patient-administered treatment for PSVT. Further research may continue to elucidate the finer details of its electrophysiological effects and long-term safety profile.

References

Cellular Basis of Etripamil's Antiarrhythmic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etripamil is a novel, intranasally administered, short-acting, non-dihydropyridine L-type calcium channel blocker developed for the acute treatment of cardiac arrhythmias, primarily paroxysmal supraventricular tachycardia (PSVT) and, with growing interest, for rate control in atrial fibrillation (AF).[1][2] Its primary mechanism of action is the blockade of L-type calcium channels (CaV1.2), which slows atrioventricular (AV) nodal conduction and prolongs the AV nodal refractory period.[3][4] However, emerging evidence reveals that this compound possesses a more complex pharmacological profile, exhibiting effects on multiple ion channels, which contribute to its antiarrhythmic properties. This technical guide provides an in-depth exploration of the cellular electrophysiological basis of this compound's action, detailing its effects on various cardiac ion channels, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its mechanism.

Primary Mechanism of Action: L-Type Calcium Channel Blockade

This compound's principal antiarrhythmic effect stems from its potent and rapid-acting antagonism of L-type calcium channels (CaV1.2).[3] These channels are crucial for the propagation of electrical impulses through the AV node. By inhibiting the influx of calcium ions through these channels in AV nodal tissue, this compound directly slows conduction velocity and prolongs the effective refractory period of the AV node. This action is particularly effective in terminating reentrant tachycardias that depend on the AV node as part of the reentrant circuit, such as atrioventricular nodal reentrant tachycardia (AVNRT) and atrioventricular reentrant tachycardia (AVRT), which together account for the majority of PSVT cases. The intranasal administration allows for rapid absorption and onset of action, with a time to maximal plasma concentration of approximately 5-8.5 minutes, corresponding to a swift effect on the AV node.

Multi-Channel Modulation: Beyond L-Type Calcium Channels

Recent research has unveiled that this compound's antiarrhythmic properties are not solely dependent on L-type calcium channel blockade. It exhibits a broader spectrum of activity, influencing other key cardiac ion channels, which may contribute to its efficacy, particularly in atrial fibrillation.

Effects on Potassium Channels

Studies have demonstrated that this compound inhibits several types of atrial potassium channels. Notably, it has been shown to potently block KV1.5, TASK-1, TASK-3, hERG, Kir3.1/3.4, and KCNQ1/KCNE1 channels. The inhibition of these outward potassium currents leads to a prolongation of the action potential duration (APD) in human atrial cardiomyocytes. This effect, characteristic of Class III antiarrhythmic agents, can contribute to the termination of reentrant arrhythmias by increasing the refractory period of the atrial tissue. The blockade of TASK-1 is of particular interest as its expression is upregulated in atrial fibrillation.

Effects on Sodium Channels

In addition to its effects on calcium and potassium channels, this compound has been observed to inhibit the cardiac sodium channel, NaV1.5. This blockade of the inward sodium current represents a Class I antiarrhythmic effect. By reducing the excitability of cardiac tissue, this action can help to suppress ectopic firing and slow conduction, further contributing to its antiarrhythmic potential.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's effects on various ion channels and cardiac electrophysiological parameters.

| Ion Channel | Reported IC50 or % Blockade | Cell Type/System | Reference |

| CaV1.2 (L-type Ca2+) | 31% block at 100 µM | Xenopus laevis oocytes | |

| NaV1.5 (Sodium) | 59% block at 100 µM | Xenopus laevis oocytes | |

| KV1.5 (Potassium) | 74% block at 100 µM | Xenopus laevis oocytes | |

| TASK-1 (Potassium) | IC50 = 18.7 µM; 70% block at 100 µM | Xenopus laevis oocytes | |

| TASK-3 (Potassium) | 74% block at 100 µM | Xenopus laevis oocytes | |

| hERG (Potassium) | 82% block at 100 µM | Xenopus laevis oocytes | |

| Kir3.1/3.4 (Potassium) | 59% block at 100 µM | Xenopus laevis oocytes | |

| KCNQ1/KCNE1 (Potassium) | 71% block at 100 µM | Xenopus laevis oocytes |

| Electrophysiological Parameter | Effect of this compound | Experimental Model | Reference |

| Action Potential Duration (APD90) | Prolongation of +43% in Sinus Rhythm and +48% in Atrial Fibrillation at 6.25 µM | Human atrial cardiomyocytes | |

| Sustained Outward K+ Current | Significant reduction at 1 µM | Human atrial cardiomyocytes | |

| Inward Na+ Current | Significant reduction at 1 µM | Human atrial cardiomyocytes | |

| PR Interval | Dose-dependent increase | Conscious telemetered cynomolgus monkeys | |

| AV-nodal Effective Refractory Period | Significant prolongation | Humans (NODE-1 trial) | |

| Wenckebach Cycle Length | Significant prolongation | Humans (NODE-1 trial) |

Experimental Protocols

Patch-Clamp Electrophysiology on Human Atrial Cardiomyocytes

Objective: To characterize the effects of this compound on action potentials and specific ion currents in human atrial cardiomyocytes.

Methodology:

-

Cell Isolation: Human atrial tissue is obtained from patients undergoing cardiac surgery. Cardiomyocytes are enzymatically isolated using a combination of proteases and collagenases.

-

Patch-Clamp Recordings: Whole-cell patch-clamp recordings are performed at physiological temperature (37°C).

-

Action Potential Recordings:

-

Configuration: Current-clamp mode.

-

Stimulation: Action potentials are elicited by injecting depolarizing current pulses.

-

Protocol: Baseline action potentials are recorded, followed by perfusion of increasing concentrations of this compound (e.g., 0.25 µM, 2.5 µM, 6.25 µM). Changes in action potential duration at 90% repolarization (APD90) are measured.

-

-

Voltage-Clamp Recordings for Specific Currents:

-

Configuration: Voltage-clamp mode.

-

Voltage Protocols:

-

Sustained Outward K+ Current: Cells are held at a specific holding potential, and depolarizing voltage steps are applied to elicit outward potassium currents. The sustained component of the current is measured before and after application of this compound.

-

Inward Na+ Current: From a holding potential that ensures channel availability, a rapid depolarizing pulse is applied to elicit the peak inward sodium current. The effect of this compound on the peak current amplitude is quantified.

-

-

Solutions:

-

Extracellular Solution (Tyrode's solution): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4.

-

Intracellular (Pipette) Solution: Contains (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with pH adjusted to 7.2. Specific channel blockers (e.g., for L-type Ca2+ channels) may be added to isolate the current of interest.

-

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

Objective: To determine the effect of this compound on specific ion channels heterologously expressed in a controlled environment.

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the specific ion channel subunit(s) of interest (e.g., CaV1.2, NaV1.5, various K+ channels).

-

TEVC Recordings:

-

Setup: Oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.

-

Voltage Protocols: Specific voltage-clamp protocols are applied to elicit the characteristic currents of the expressed channels.

-

Drug Application: A baseline recording is obtained, followed by perfusion of the oocyte with a solution containing this compound at various concentrations (e.g., 100 µM) to determine the percentage of current inhibition. For IC50 determination, a range of concentrations is applied to generate a concentration-response curve.

-

In Silico Modeling and Docking Simulations

Objective: To predict the binding site of this compound on target ion channels and to simulate its effects at the tissue level.

Methodology:

-

Docking Simulations:

-

Software: Programs such as AutoDock Vina are used.

-

Procedure: The three-dimensional structure of the target ion channel (or a homology model) is used as the receptor. The structure of this compound is docked into the putative binding sites of the channel pore. The simulation identifies the most energetically favorable binding poses.

-

-

Computational Cardiac Modeling:

-

Model: Mathematical models of human atrial electrophysiology are used.

-

Procedure: The experimentally determined effects of this compound on multiple ion channels are incorporated into the model. Simulations are then run to predict how these combined effects translate to the tissue level, for example, by assessing the ability of the drug to terminate reentrant activity in a simulated atrial tissue.

-

Visualizations

Caption: Cellular mechanism of this compound's antiarrhythmic action.

Caption: Experimental workflow for this compound characterization.

Conclusion

The antiarrhythmic properties of this compound are founded on its primary role as a potent L-type calcium channel blocker, which effectively terminates AV nodal-dependent reentrant tachycardias. However, a comprehensive understanding of its cellular basis reveals a more intricate mechanism involving the modulation of multiple cardiac ion channels, including key atrial potassium and sodium channels. This multi-channel activity likely contributes to its broader antiarrhythmic potential, including for the management of atrial fibrillation. The combination of in vitro electrophysiology, in silico modeling, and clinical studies has been instrumental in elucidating this complex pharmacology. Further research into the precise interactions of this compound with these various channels will continue to refine our understanding and optimize its clinical application in the management of cardiac arrhythmias.

References

- 1. m.youtube.com [m.youtube.com]

- 2. The Efficacy and Safety of this compound Nasal Spray for Acute Paroxysmal Supraventricular Tachycardia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Intranasal Etripamil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etripamil is an investigational, fast-acting, intranasally delivered L-type calcium channel blocker being developed for the on-demand termination of paroxysmal supraventricular tachycardia (PSVT). Its pharmacokinetic and pharmacodynamic profiles are characterized by rapid absorption, quick onset of action, and a short duration of effect, making it a promising candidate for patient self-administration in a non-medically supervised setting. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of intranasal this compound, drawing upon data from key clinical trials to inform researchers, scientists, and drug development professionals.

Introduction

Paroxysmal supraventricular tachycardia is a common arrhythmia that often requires emergency medical intervention for termination.[1] this compound, a novel non-dihydropyridine calcium channel blocker, is formulated as a nasal spray to provide a rapid, non-invasive treatment option for patients.[2][3] By blocking L-type calcium channels in the atrioventricular (AV) node, this compound slows electrical conduction and can terminate reentrant tachycardias that are dependent on the AV node.[2][4] This document synthesizes the available clinical data on the pharmacokinetic and pharmacodynamic properties of intranasal this compound.

Pharmacokinetics

Intranasal administration of this compound results in rapid absorption from the nasal mucosa into the systemic circulation.

Key Pharmacokinetic Parameters of Intranasal this compound

| Parameter | Value | Study/Dose | Citation |

| Time to Maximum Plasma Concentration (Tmax) | 5 - 8.5 minutes | Phase 1 (≥14 mg) | |

| ~8 minutes | Phase 1 (70 mg) | ||

| 5 minutes | Phase 1 (3.5-140 mg) | ||

| Plasma Concentration Decline | ~60% reduction at 25 minutes | Phase 1 (70 mg) | |

| ~80% reduction within 50 minutes | Phase 1 (70 mg) | ||

| Terminal Half-life (t½) | ~1.5 hours | Phase 1 (60 mg) | |

| 2.5 - 3 hours | Phase 1 (70 mg and 105 mg) | ||

| 20 minutes | Review | ||

| Metabolism | Rapidly converted to an inactive metabolite, MSP-2030 | General |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the slowing of AV nodal conduction, leading to termination of PSVT. This is evidenced by an increase in the PR interval on an electrocardiogram (ECG) and a reduction in heart rate during a PSVT episode.

Efficacy in PSVT Conversion

Clinical trials have demonstrated the efficacy of this compound in converting PSVT to sinus rhythm at early time points after self-administration.

Conversion Rates of PSVT to Sinus Rhythm

| Time Point | This compound (70 mg) | Placebo | Study | Citation |

| 15 minutes | 87% | 35% | NODE-1 (Phase 2) | |

| - | - | NODE-301 (Phase 3) | - | |

| 64.3% | 31.2% | RAPID (Phase 3) | ||

| 30 minutes | 53.7% | 34.7% | NODE-301 (Phase 3) | |

| 64% | - | RAPID (Phase 3) | ||

| 60.2% | - | NODE-302 (Open-label) | ||

| 45 minutes | 61% | 45% | NODE-301 (Phase 3) | |

| 60 minutes | - | - | NODE-301 (Phase 3) | - |

| 63.2% - 75.1% | - | Pooled Analysis | ||

| 5 hours (Primary Endpoint) | Did not meet statistical significance | - | NODE-301 (Phase 3) |

Median Time to Conversion

| Study | Median Time to Conversion (this compound) | Citation |

| NODE-301 | 25 minutes | |

| NODE-302 | 15.5 minutes | |

| Pooled Analysis | 18.5 minutes |

Electrophysiological Effects

-

PR Interval Prolongation: A greater than 10% prolongation of the PR interval from baseline is achieved in less than 10 minutes and is sustained for approximately 30-45 minutes with doses of 60 mg or greater.

-

Heart Rate Reduction: During PSVT episodes, this compound significantly reduces heart rate compared to placebo, with maximal reduction observed at 10 minutes.

Heart Rate Reduction from Baseline During PSVT (NODE-301)

| Time Point | This compound Mean Reduction (bpm) | Placebo Mean Reduction (bpm) | p-value | Citation |

| 3 minutes | -10 | - | <0.03 | |

| 10 minutes | -16 | - | <0.0001 | |

| 30 minutes | -14 | - | <0.0002 | |

| 40 minutes | -13 | - | <0.004 |

Safety and Tolerability

Across clinical trials, intranasal this compound has been generally well-tolerated.

-

Adverse Events: The most common adverse events are related to the administration site and are typically mild and transient. These include nasal discomfort, nasal congestion, and rhinorrhea.

-

Serious Adverse Events: No severe adverse events related to the study drug were reported in the NODE-301 trial. There were no significant differences in the incidences of severe adverse events between this compound and placebo groups.

Experimental Protocols

Key Clinical Trial Design (NODE-301)

The NODE-301 study was a Phase 3, randomized, double-blind, placebo-controlled, event-driven, multicenter trial.

-

Patient Population: Patients with a documented history of PSVT with episodes lasting at least 20 minutes.

-

Randomization: Patients were randomized in a 2:1 ratio to receive either this compound 70 mg or placebo.

-

Study Procedure: After a medically supervised test dose in sinus rhythm, patients were instructed to self-administer the intranasal spray upon experiencing symptoms of PSVT that persisted after a vagal maneuver.

-

Monitoring: Continuous electrocardiogram (ECG) recordings were captured using a cardiac monitor applied by the patient.

-

Primary Endpoint: Time to conversion of adjudicated PSVT to sinus rhythm within 5 hours of study drug administration.

Bioanalytical Methods

Plasma concentrations of this compound and its inactive metabolite (MSP-2030) were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

Visualizations

Mechanism of Action: L-Type Calcium Channel Blockade

Caption: Mechanism of action of this compound in the AV node.

Experimental Workflow: NODE-301 Patient Journey

References

Etripamil's Selectivity for Cardiac Versus Vascular Calcium Channels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The primary source of preclinical data for comparing the cardiac and vascular effects of etripamil comes from a study in conscious telemetered cynomolgus monkeys who received intravenous doses of the drug. This study allows for an indirect assessment of selectivity by comparing a key cardiac electrophysiological parameter (PR interval prolongation, indicating AV nodal blockade) with a key vascular parameter (reduction in systolic blood pressure).

| Dose (mg/kg) | Mean Maximum % Change in PR Interval (Cardiac Effect) | Mean Maximum % Change in Systolic Blood Pressure (Vascular Effect) |

| 0.025 | +6.60% | Data not explicitly provided for this dose, but described as dose-dependent decrease |

| 0.05 | +6.15% | Data not explicitly provided for this dose, but described as dose-dependent decrease |

| 0.15 | +12.13% | Data not explicitly provided for this dose, but described as dose-dependent decrease |

| 0.3 | +27.38% | Data not explicitly provided for this dose, but described as dose-dependent decrease |

Data extracted from a study in conscious telemetered cynomolgus monkeys.

The data indicates a clear dose-dependent effect on both cardiac conduction and blood pressure. A direct quantitative comparison of selectivity from this in vivo data is challenging without the corresponding plasma concentrations at the time of peak effect for each parameter. However, the pronounced effect on the PR interval at therapeutic doses is consistent with its clinical efficacy in treating PSVT, which is mediated by cardiac calcium channel blockade.

Experimental Protocols

Intravenous Administration in Conscious Telemetered Cynomolgus Monkeys

This preclinical study was designed to assess the cardiovascular and pharmacokinetic profiles of intravenously administered this compound.

-

Animal Model: Conscious cynomolgus monkeys were used.

-

Instrumentation: Animals were equipped with telemetry devices for the continuous monitoring of electrocardiogram (ECG) and arterial blood pressure.

-

Dosing: this compound was administered intravenously as a bolus injection at escalating doses (0.025, 0.05, 0.15, and 0.3 mg/kg). A placebo control group was also included.

-

Data Collection:

-

Cardiac Effects: The PR interval was measured from the ECG recordings as an indicator of AV nodal conduction.

-

Vascular Effects: Systolic blood pressure was continuously monitored as a measure of the drug's effect on the vasculature.

-

Pharmacokinetics: Blood samples were collected at various time points to determine the plasma concentration of this compound.

-

-

Analysis: The percentage change from baseline for both the PR interval and systolic blood pressure was calculated for each dose level to determine the dose-response relationship.

Mandatory Visualization

Caption: Proposed mechanism of this compound's action on L-type calcium channels.

Caption: Experimental workflow for the preclinical assessment of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. milestonepharma.com [milestonepharma.com]

- 3. This compound: Intranasal Calcium Channel Blocker: A Novel Noninvasive Modality in the Treatment of Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Calcium Channel Blocker: this compound: What is the Future of Intranasal Drug Delivery in the Treatment of Cardiac Arrhythmias? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

The Central Role of Serum Butyrylcholinesterase in the Metabolism of Etripamil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etripamil, a novel, intranasally administered L-type calcium channel blocker, is designed for the rapid termination of paroxysmal supraventricular tachycardia (PSVT). A key feature of its pharmacokinetic profile is its rapid metabolism in the bloodstream, contributing to its short duration of action and favorable safety profile. This technical guide provides a comprehensive overview of the pivotal role of serum esterases, specifically butyrylcholinesterase (BChE), in the metabolic inactivation of this compound. This document synthesizes available quantitative data, details experimental methodologies used to elucidate the metabolic pathway, and presents visual representations of the key processes involved.

Introduction

This compound is a promising therapeutic agent for the acute treatment of PSVT, offering the potential for patient self-administration outside of a hospital setting.[1] Its chemical structure incorporates an ester moiety, rendering it susceptible to rapid hydrolysis by endogenous esterases.[2] This designed metabolic pathway ensures a fast onset of action followed by a swift decline in systemic exposure, thereby minimizing the risk of sustained side effects.[3] Understanding the specific enzymes responsible for this rapid clearance is crucial for a complete characterization of this compound's pharmacology and for anticipating potential drug-drug interactions or variability in patient populations.

This compound Metabolism: The Dominant Role of Butyrylcholinesterase

In vitro studies have been instrumental in identifying the primary enzymatic pathway for this compound metabolism. The hydrolysis of this compound to its pharmacologically inactive carboxylic acid metabolite, MSP-2030, is predominantly mediated by serum esterases.

In Vitro Evidence: Esterase Inhibition Studies

To pinpoint the specific esterase responsible for this compound's metabolism, a series of in vitro experiments were conducted using human whole blood and specific chemical inhibitors for different classes of esterases.[4] The results of these studies unequivocally point to butyrylcholinesterase (BChE) as the key enzyme.

Table 1: In Vitro Metabolism of this compound in Human Whole Blood with Esterase Inhibitors [4]

| Condition | % this compound Remaining (15 min) | % this compound Remaining (60 min) |

| Human Whole Blood (Control) | 10.4% | 0.45% |

| + Bambuterol (BChE inhibitor) - 50nM | 31.8% | 4.8% |

| + Bambuterol (BChE inhibitor) - 75nM | 43.2% | 17.4% |

| + EDTA (PON inhibitor) - 5mM | 5.1% | Not Reported |

| + Donepezil (AChE inhibitor) - 50nM | 11.8% | Not Reported |

| + pCMB (Esterase D inhibitor) - 500µM | 6.5% | Not Reported |

As demonstrated in Table 1, the presence of bambuterol, a specific BChE inhibitor, led to a significant, concentration-dependent decrease in the rate of this compound metabolism. In contrast, inhibitors of paraoxonase (PON), acetylcholinesterase (AChE), and esterase D had a negligible effect on this compound's degradation, indicating that these enzymes do not play a significant role in its metabolism.

Michaelis-Menten Kinetics

As of the latest available data, specific Michaelis-Menten kinetic parameters (Km and Vmax) for the hydrolysis of this compound by purified human butyrylcholinesterase have not been published in the peer-reviewed literature. Further studies are in progress to fully characterize the kinetics of this enzymatic reaction.

Experimental Protocols

In Vitro this compound Metabolism Assay in Human Whole Blood

This protocol provides a detailed methodology for assessing the metabolism of this compound in a whole blood matrix and identifying the responsible esterases through chemical inhibition.

Objective: To determine the rate of this compound metabolism in human whole blood and to identify the primary esterase(s) involved in its hydrolysis.

Materials:

-

This compound HCl

-

This compound-d3 HCl (internal standard)

-

Human whole blood (collected in sodium heparin tubes)

-

Bambuterol (BChE inhibitor)

-

Ethylenediaminetetraacetic acid (EDTA; PON inhibitor)

-

Donepezil (AChE inhibitor)

-

p-Chloromercuribenzoate (pCMB; Esterase D inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile

-

Phosphate buffer

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: A whole blood sample is obtained from a consenting human donor and collected in 5-mL vacutainer tubes coated with sodium heparin. The blood is transported under cold chain logistics.

-

Stock Solutions:

-

Prepare a 10mM stock solution of this compound HCl in DMSO.

-

Prepare a 10mM stock solution of this compound-d3 HCl in DMSO. Dilute to a final concentration of 1µM in 100% acetonitrile to serve as the internal standard.

-

Prepare stock solutions of the esterase inhibitors (bambuterol, EDTA, donepezil, pCMB) at appropriate concentrations.

-

-

Incubation:

-

In separate reaction tubes, pre-incubate aliquots of human whole blood with either a vehicle control or one of the specific esterase inhibitors at various concentrations.

-

Initiate the metabolic reaction by adding this compound HCl to each tube.

-

Incubate the tubes at 37°C with gentle agitation for specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Sample Processing:

-

At each time point, terminate the reaction by adding a protein precipitation agent (e.g., cold acetonitrile) containing the internal standard (this compound-d3 HCl).

-

Vortex the samples to ensure complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial for analysis.

-

Inject the samples onto an LC-MS/MS system. A validated method is used for the separation and quantification of this compound and its inactive metabolite, MSP-2030.

-

Chromatography: While specific column and mobile phase details for the inhibitor study are not provided in the source, a typical approach would involve a C18 reversed-phase column with a gradient elution using mobile phases consisting of acetonitrile and water with additives like formic acid to ensure good peak shape and ionization efficiency.

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transitions for this compound and its internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of this compound.

-

Determine the concentration of this compound remaining at each time point for each condition (control and with inhibitors).

-

Calculate the percentage of this compound remaining over time to assess the rate of metabolism and the inhibitory effect of each compound.

-

Human Mass Balance Study with [14C]-Etripamil

This protocol outlines the design of a clinical study to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in healthy human subjects.

Objective: To determine the mass balance, routes of excretion, and metabolic profile of this compound and its metabolites following a single intranasal dose of [14C]-etripamil.

Study Design:

-

Participants: Healthy male subjects.

-

Treatment: A single intranasal dose of 70 mg this compound containing approximately 100 µCi of [14C]-etripamil.

-

Sample Collection: Serial samples of blood, plasma, urine, and feces are collected at predefined time points post-dose.

-

Analysis:

-

Total radioactivity in all collected matrices is measured to determine the extent of absorption and the routes and rates of excretion.

-

Metabolite profiling is conducted on plasma, urine, and feces samples to identify and quantify the major circulating and excreted metabolites. This is typically achieved using a combination of liquid chromatography with radiometric detection and LC-MS/MS for structural elucidation.

-

Pharmacokinetic parameters for total radioactivity and this compound are calculated.

-

Visualizing the Metabolic Pathway and Experimental Workflow

This compound Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of this compound.

Caption: this compound is metabolized to its inactive form, MSP-2030, by BChE.

Experimental Workflow for Esterase Identification

This diagram outlines the workflow of the in vitro experiment to identify the esterase responsible for this compound metabolism.

Caption: Workflow for identifying the esterase that metabolizes this compound.

Conclusion

The rapid systemic clearance of this compound is a cornerstone of its therapeutic profile, and this is primarily attributed to its efficient hydrolysis by serum butyrylcholinesterase. In vitro studies utilizing specific esterase inhibitors have conclusively identified BChE as the key enzyme responsible for converting this compound to its inactive metabolite, MSP-2030. This efficient metabolic pathway underscores the thoughtful design of this compound as a short-acting agent for the acute management of PSVT. While the precise kinetic parameters of this interaction are still under investigation, the available data provide a robust framework for understanding the disposition of this compound in humans. This knowledge is vital for ongoing clinical development and for the future application of this compound in its target patient population.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. milestonepharma.com [milestonepharma.com]

Investigating the Short Half-Life of Etripamil in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical investigations into the short half-life of etripamil, a novel, intranasally administered L-type calcium channel blocker. The rapid onset and offset of action of this compound are critical to its clinical profile, and understanding its pharmacokinetic properties is paramount for drug development professionals. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying biological and experimental processes.

Introduction: The Clinical Significance of a Short Half-Life

This compound is being developed for the self-administered, acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1] Its efficacy and safety for at-home use are critically dependent on its pharmacokinetic profile, specifically its rapid absorption and short half-life. A short half-life ensures that the drug's effects are transient, minimizing the risk of prolonged adverse events such as hypotension or atrioventricular block, which is particularly important in a non-medically supervised setting.[2][3][4]

The primary mechanism contributing to this compound's short half-life is its rapid metabolism by serum esterases into an inactive carboxylic acid metabolite, MSP-2030.[2] This efficient metabolic clearance results in a short duration of action, a key feature of its therapeutic design.

Quantitative Pharmacokinetic Data

Preclinical studies in cynomolgus monkeys have been instrumental in characterizing the pharmacokinetic profile of this compound. The following tables summarize the key quantitative data from these investigations, comparing intravenous and intranasal administration routes.

Table 1: Pharmacokinetic Parameters of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys

| Dose (mg/kg) | Cmax (ng/mL) | AUC0–∞ (ng·min/mL) | Half-life (t½) (minutes) | Clearance (mL/min/kg) |

| 0.025 | 13.2 | 179 | 12.3 | 153 |

| 0.05 | 30.8 | 394 | 13.5 | 139 |

| 0.15 | 92.5 | 1148 | 15.2 | 144 |

| 0.30 | 176 | 2364 | 20.8 | 141 |

Data compiled from a study in conscious telemetered cynomolgus monkeys. Cmax (maximum plasma concentration) and AUC0–∞ (area under the plasma concentration-time curve from time zero to infinity) increased in a dose-proportional manner. The mean half-life remained consistently short across the dose range.

Table 2: Time to Detectable Plasma Concentrations of Intranasal this compound in Cynomolgus Monkeys

| Dose (mg/kg/dose) | Duration of Measurable Plasma Concentrations |

| 1.9 | Up to 1 hour post-dose |

| 3.8 | Up to 1 or 4 hours post-dose |

| 5.7 | Up to 1 or 4 hours post-dose |

Data from a preclinical safety evaluation study with once-weekly intranasal administration. Measurable plasma concentrations of this compound were transient, consistent with its short half-life.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical assessment of this compound's pharmacokinetics.

In Vivo Pharmacokinetic Studies in Cynomolgus Monkeys

Objective: To characterize the pharmacokinetic profile of this compound following intravenous and intranasal administration.

Animal Model: Conscious cynomolgus monkeys were used as a suitable preclinical model. For cardiovascular safety and pharmacodynamic assessments, animals were often equipped with telemetry transmitters.

Intravenous Administration Study Protocol:

-

Animal Preparation: Animals were fitted with vascular access ports for remote dosing and blood sampling to minimize stress. Telemetered animals were used to continuously monitor electrocardiogram (ECG) and blood pressure.

-

Dosing: this compound was administered as a 2-minute intravenous bolus infusion. A range of doses (e.g., 0.025, 0.05, 0.15, and 0.3 mg/kg) were evaluated.

-

Blood Sampling: Blood samples were collected at numerous time points to accurately characterize the rapid absorption and elimination phases. A typical sampling schedule included pre-dose, and at 0.5, 1.5, 2.5, 3.5, 5, 10, 15, 20, 30, 45, 60, and 90 minutes, as well as 3 and 12 hours after the start of dosing.

-

Plasma Preparation: Blood samples were likely collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma was separated by centrifugation and stored frozen until analysis.

Intranasal Administration Study Protocol:

-

Animal Acclimation: To reduce procedure-related stress, animals were acclimated to the intranasal administration procedure using a saline placebo prior to the study.

-

Dosing: this compound was administered into one nostril using a nasal spray device. Doses in preclinical safety studies ranged from 1.9 to 5.7 mg/kg.

-

Blood Sampling: Blood samples were collected at various time points post-administration to determine the plasma concentration-time profile of this compound and its metabolite, MSP-2030.

Bioanalytical Method for this compound and MSP-2030

Method: A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was used to quantify the concentrations of this compound and its inactive metabolite, MSP-2030, in plasma.

General Validation Parameters (based on standard industry guidelines):

-

Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the plasma matrix.

-

Accuracy and Precision: Assessed by analyzing quality control samples at multiple concentration levels on different days.

-

Linearity: The range of concentrations over which the method is accurate and precise.

-